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Cat. No.: B12389431 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the

utilization of Bmpr2-IN-1, a potent and selective inhibitor of Bone Morphogenetic Protein

Receptor Type 2 (BMPR2), in high-throughput screening (HTS) campaigns. The information

herein is intended to guide researchers in the discovery and characterization of novel

modulators of the BMPR2 signaling pathway, which is implicated in various physiological and

pathological processes, including pulmonary arterial hypertension (PAH), vascular

homeostasis, and cancer.

Introduction to BMPR2 and Bmpr2-IN-1
Bone Morphogenetic Protein Receptor Type 2 (BMPR2) is a transmembrane serine/threonine

kinase that plays a crucial role in the signaling pathways of the Transforming Growth Factor-β

(TGF-β) superfamily.[1] Upon binding of its ligands, such as BMPs, BMPR2 forms a

heteromeric complex with a type I receptor (e.g., ALK1, ALK2, ALK3, ALK6), leading to the

phosphorylation and activation of the type I receptor. This initiates a downstream signaling

cascade, primarily through the phosphorylation of SMAD proteins (SMAD1/5/8), which then

translocate to the nucleus to regulate gene expression.[2] Dysregulation of BMPR2 signaling is

strongly associated with the pathogenesis of heritable and idiopathic pulmonary arterial

hypertension.[1][3]

Bmpr2-IN-1 is a representative potent and selective small molecule inhibitor of the kinase

activity of BMPR2. Its utility in high-throughput screening allows for the identification of novel
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chemical entities that modulate BMPR2 signaling, offering potential therapeutic avenues for

diseases driven by aberrant BMPR2 activity. A compound with similar characteristics, CDD-

1653, has been identified with an IC50 of 2.8 nM against BMPR2.

Data Presentation
The following tables summarize key quantitative data for representative potent and selective

BMPR2 inhibitors, which can be used as benchmarks in an HTS campaign.

Table 1: In Vitro Biochemical Potency of Selective BMPR2 Inhibitors

Compound BMPR2 IC50 (nM) BMPR2 Kiapp (nM) Reference

CDD-1281 1.2 N/A

CDD-1653 2.8 N/A

CDD-1115 1.8 6.2 ± 1.3 [4][5]

CDD-1431 1.6 20.6 ± 3.8 [4][5]

N/A: Not Available

Table 2: Cellular Activity of Selective BMPR2 Inhibitors

Compound
BRE-Luciferase Reporter
IC50 (µM)

Reference

CDD-1431 4.87 [4]

CDD-1281 6.19 [4]

CDD-1653 6.92 [4]

CDD-1496 8.72 [4]

CDD-1115 24.1 [4]

CDD-1280 29.8 [4]

Table 3: Target Engagement via Thermal Shift Assay (TSA)
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Compound (at 50
µM)

BMPR2 Tm (°C) ΔTm (°C) Reference

DMSO (Control) 52.1 - [4]

CDD-1115 67.8 15.7 [4]

CDD-1431 66.0 13.9 [4]

Signaling Pathway and Experimental Workflows
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Caption: Canonical BMPR2 signaling pathway and the inhibitory action of Bmpr2-IN-1.
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Caption: High-throughput screening workflow for the discovery of BMPR2 inhibitors.
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Experimental Protocols
Biochemical High-Throughput Screening for BMPR2
Kinase Inhibition (ADP-Glo™ or Kinase-Glo® Assay)
This protocol is designed for a primary HTS campaign to identify inhibitors of BMPR2's kinase

activity by measuring ATP consumption.

Materials:

Recombinant human BMPR2 kinase domain (Promega, V6711 or similar)

ATP (10 µM final concentration)

Myelin Basic Protein (MBP) substrate (optional, as BMPR2 can auto-phosphorylate)[6]

Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT

Bmpr2-IN-1 or other control inhibitor (e.g., Staurosporine)

Compound library plates (e.g., 10 mM in DMSO)

ADP-Glo™ Kinase Assay Kit or Kinase-Glo® Max Assay Kit (Promega)

White, opaque 384-well assay plates (low volume)

Plate reader capable of luminescence detection

Procedure:

Compound Plating: Using an acoustic liquid handler or pin tool, transfer a small volume (e.g.,

20-50 nL) of each compound from the library plate to the 384-well assay plate. Also, plate

positive (no enzyme) and negative (DMSO vehicle) controls.

Enzyme Preparation: Prepare a solution of BMPR2 kinase in assay buffer. The final

concentration should be determined empirically to yield a robust signal-to-background ratio

(typically in the low nM range).
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Reaction Initiation: Add the BMPR2 kinase solution (e.g., 5 µL) to each well of the assay

plate containing the compounds.

ATP/Substrate Addition: Prepare a solution of ATP (and MBP substrate, if used) in assay

buffer. Add this solution (e.g., 5 µL) to each well to start the kinase reaction. The final volume

should be ~10 µL.

Incubation: Shake the plates gently for 1 minute and then incubate at room temperature (or

30°C) for a predetermined time (e.g., 60 minutes). The incubation time should be within the

linear range of the kinase reaction.

Reaction Termination and Signal Generation:

For ADP-Glo™: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete

the remaining ATP. Incubate for 40 minutes at room temperature. Then, add 10 µL of

Kinase Detection Reagent, incubate for 30-60 minutes, and measure luminescence.

For Kinase-Glo®: Add 10 µL of Kinase-Glo® Reagent to each well. This single addition

stops the reaction and generates a luminescent signal proportional to the remaining ATP.

Incubate for 10 minutes.

Data Acquisition: Measure the luminescence of each well using a plate reader. A lower signal

indicates higher kinase activity (more ATP consumed) and therefore less inhibition.

Data Analysis: Calculate the percent inhibition for each compound relative to the positive and

negative controls.

Cell-Based BMP-Responsive Element (BRE) Luciferase
Reporter Assay
This secondary assay validates the activity of hit compounds in a cellular context by measuring

the downstream effects of BMPR2 inhibition.

Materials:

HEK293T cells stably expressing a BMP-responsive element driving a luciferase reporter

(293T-BRE-Luc).[4]
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DMEM supplemented with 10% FBS, 1% penicillin-streptomycin

Recombinant human BMP2 ligand

Hit compounds and control inhibitor (Bmpr2-IN-1)

White, clear-bottom 96-well or 384-well cell culture plates

Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System, Promega)

Luminometer plate reader

Procedure:

Cell Seeding: Seed the 293T-BRE-Luc cells into the assay plates at a density that will result

in a confluent monolayer on the day of the assay (e.g., 10,000 cells/well for a 96-well plate).

Incubate overnight at 37°C, 5% CO2.

Compound Treatment: Prepare serial dilutions of the hit compounds and controls in serum-

free DMEM. Remove the culture medium from the cells and add the compound dilutions.

Incubate for 1-2 hours.

Ligand Stimulation: Add BMP2 ligand to each well to a final concentration of 5 ng/mL (or an

EC80 concentration determined empirically).

Incubation: Incubate the plates for 6-16 hours at 37°C, 5% CO2 to allow for reporter gene

expression.

Luciferase Assay:

Equilibrate the plate and the luciferase reagent to room temperature.

Add a volume of luciferase reagent equal to the volume of culture medium in each well.

Mix by orbital shaking for 5-10 minutes to ensure cell lysis and signal generation.

Data Acquisition: Measure the luminescence of each well.
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Data Analysis: Normalize the data to the DMSO control and calculate the IC50 value for

each compound by fitting the dose-response data to a four-parameter logistic equation.

Thermal Shift Assay (TSA) for Target Engagement
This biophysical assay confirms direct binding of the inhibitor to the BMPR2 protein by

measuring changes in its thermal stability.

Materials:

Recombinant human BMPR2 kinase domain

SYPRO Orange dye (5000x stock in DMSO)

HEPES-buffered saline (HBS) or similar buffer

Hit compounds and controls

Real-time PCR instrument with a thermal ramping feature

Procedure:

Preparation of Master Mix: In a microcentrifuge tube, prepare a master mix containing the

BMPR2 protein (e.g., 2 µM final concentration) and SYPRO Orange dye (e.g., 5x final

concentration) in the assay buffer.

Compound Addition: Add the hit compound or DMSO control to the wells of a 96- or 384-well

PCR plate.

Protein Addition: Add the protein/dye master mix to each well. The final volume should be

around 20-25 µL.

Thermal Denaturation:

Place the plate in the real-time PCR instrument.

Set up a thermal ramp protocol to increase the temperature from 25°C to 95°C at a rate of

approximately 1°C/minute.
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Measure the fluorescence of the SYPRO Orange dye at each temperature increment.

Data Analysis:

Plot the fluorescence intensity as a function of temperature.

The melting temperature (Tm) is the midpoint of the sigmoidal curve, which can be

determined by fitting the data to the Boltzmann equation or by taking the maximum of the

first derivative.

The change in melting temperature (ΔTm) is the difference between the Tm in the

presence of the compound and the Tm of the DMSO control. A positive ΔTm indicates

stabilization of the protein upon compound binding.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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